3-(4-Methylphenyl)-3-pentanol
Description
3-(4-Methylphenyl)-3-pentanol (CAS: Not explicitly provided in evidence; structurally related compounds are listed in , and 16) is a tertiary alcohol featuring a pentanol backbone substituted with a 4-methylphenyl group at the third carbon. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27–178.28 g/mol depending on structural isomerism.
Properties
IUPAC Name |
3-(4-methylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13,5-2)11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWBFXPHRGPYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-3-pentanol typically involves the reaction of 4-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 3-(4-Methylphenyl)-3-pentanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 3-(4-Methylphenyl)-3-pentane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Methylphenyl)-3-pentanone.
Reduction: 3-(4-Methylphenyl)-3-pentane.
Substitution: 3-(4-Methylphenyl)-3-pentyl chloride.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-(4-Methylphenyl)-3-pentanol serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create various pharmaceuticals and specialty chemicals through reactions such as esterification, oxidation, and reduction. The compound's structure allows it to participate effectively in nucleophilic substitutions and eliminations, making it a versatile reagent in organic chemistry.
| Reaction Type | Description |
|---|---|
| Esterification | Reacts with carboxylic acids to form esters. |
| Oxidation | Can be oxidized to ketones or aldehydes. |
| Reduction | Acts as a reducing agent in various chemical reactions. |
Biological Applications
Therapeutic Potential
Research indicates that this compound may exhibit sedative and anticonvulsant properties similar to those of other known tranquilizers. Its structure suggests potential interactions with neurotransmitter systems, particularly GABAergic pathways, which are crucial for managing anxiety and seizure disorders.
Enzyme Interaction Studies
The compound has been explored for its ability to inhibit specific enzymes, such as cytochrome P450 isoforms, which play a significant role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it a point of interest in pharmacological studies.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized as a precursor for synthesizing specialty chemicals. Its unique properties facilitate the production of surfactants, lubricants, and flavoring agents in the food industry.
Flavoring Agent
Due to its pleasant odor profile, this compound is also employed as a flavoring agent in food products. It is considered safe for consumption at regulated levels, enhancing the sensory attributes of various food items.
Case Studies
-
Pharmaceutical Development
A study investigated the use of this compound in developing new anti-anxiety medications. The findings suggested that modifications to the compound could enhance its efficacy while minimizing side effects associated with traditional anxiolytics. -
Environmental Impact Assessment
Research focusing on the environmental persistence of this compound highlighted its behavior in aquatic systems. The results indicated that while it degrades under certain conditions, its metabolites could pose risks to aquatic life.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical reactions. The phenyl ring contributes to its hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
(a) 3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9)
- Structure: The phenyl group is attached to the first carbon of the pentanol chain, while a methyl group is at the third carbon.
- Properties: Similar molecular weight (178.27 g/mol) but distinct steric effects due to the phenyl group’s position. Higher lipophilicity compared to non-aromatic alcohols .
- Commercial Availability : Purity >98% (GC), priced at ¥3,800/25mL .
(b) 4-Methyl-1-phenyl-2-pentanol (CAS 7779-78-4)
- Structure: Methyl and phenyl groups at positions 4 and 1, respectively, on a 2-pentanol backbone.
- Purity >95% (GC) .
(c) 1-Phenyl-4-methyl-3-pentanol (CAS 68426-07-3)
- Structure : Phenyl at carbon 1 and methyl at carbon 3.
- Properties : A structural isomer with distinct spatial arrangement, influencing hydrogen-bonding capacity and melting/boiling points. Molecular weight: 178.27 g/mol .
Functional Group Variations
(a) 3-(4-Methoxyphenyl)-3-pentanol (CAS 17138-75-9)
(b) 3-[4-(Tetrahydro-2H-pyran-2-yl)oxymethylphenyl]-3-pentanol
- Structure : A tetrahydropyranyl (THP) protecting group attached via an ether linkage.
- Applications : Used in multi-step synthesis to protect the hydroxyl group during reactions. Synthesized in 78% yield via one-pot methods .
Aliphatic Analogues
(a) 3-Methyl-3-pentanol (CAS 77-74-7)
(b) 2-Methyl-3-phenyl-3-pentanol (CAS 4397-09-5)
- Structure : Methyl at carbon 2 and phenyl at carbon 3.
- Properties : Altered steric effects may reduce reactivity in nucleophilic substitutions compared to the 4-methylphenyl isomer .
Physicochemical Properties Comparison
Biological Activity
3-(4-Methylphenyl)-3-pentanol, also known as 4-methyl-3-pentanol, is an organic compound with the molecular formula CHO. Its structure includes a pentanol chain with a methyl-substituted phenyl group, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and mechanisms of action.
- IUPAC Name : 3-(4-methylphenyl)pentan-3-ol
- Molecular Weight : 178.27 g/mol
- CAS Number : 14740512
-
Chemical Structure :
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways, potentially reducing inflammation in various biological systems. Its interaction with specific enzymes involved in inflammatory responses is currently under investigation .
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals .
- Analgesic Effects : The compound has been evaluated for its potential analgesic (pain-relieving) effects in animal models. It appears to influence pain pathways through modulation of neurotransmitter release .
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pain and inflammation pathways.
- Receptor Modulation : It could act on receptors related to pain perception and inflammatory responses, altering their activity and leading to reduced symptoms.
Study Overview
A comprehensive study investigated the pharmacological profile of this compound in a controlled environment. Key findings include:
Clinical Relevance
The findings from these studies suggest that this compound could be a candidate for developing therapeutic agents targeting inflammation and pain management. Further clinical trials are necessary to confirm its efficacy and safety in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
